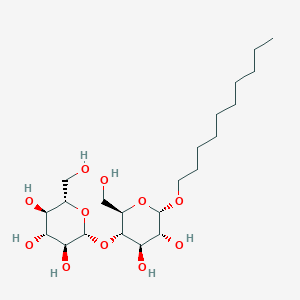

Decyl-a-D-maltoside

Description

Contextual Significance in Membrane Protein Solubilization and Stabilization

Membrane proteins are integral to countless cellular processes, yet their hydrophobic nature makes them insoluble in aqueous solutions. Decyl-α-D-maltoside addresses this challenge by effectively extracting these proteins from the cell membrane and keeping them in a soluble state. smolecule.com Its amphipathic nature allows the hydrophobic decyl chain to associate with the nonpolar regions of the protein, while the hydrophilic maltose (B56501) head interacts with the surrounding water. This forms a detergent-protein complex that mimics the protein's native lipid environment, thereby preserving its structural integrity and biological function. smolecule.comontosight.ai

The effectiveness of Decyl-α-D-maltoside is also linked to its ability to form small and relatively uniform micelles, which are beneficial for various analytical techniques, including protein purification and structural analysis. smolecule.com Research has shown that the α-anomeric form of maltoside detergents can be particularly mild, leading to the preservation of larger protein supercomplexes during solubilization. A comparative study on photosynthetic complexes from pea thylakoid membranes found that the α-isomer of dodecyl-D-maltoside was gentler than its β-isomer, resulting in a higher abundance of larger protein complexes. researchgate.net This mildness is a key factor in its utility for stabilizing delicate protein structures for further study. smolecule.com

Fundamental Role as a Non-Ionic Detergent in Biochemical Investigations

As a non-ionic detergent, Decyl-α-D-maltoside lacks a net electrical charge. This is a significant advantage in biochemical studies because it minimizes the risk of altering a protein's native charge distribution, which could lead to denaturation and loss of function. smolecule.comontosight.ai This property makes it compatible with a wide array of biochemical and biophysical techniques.

The applications of Decyl-α-D-maltoside are extensive and include:

Protein Purification: It is used to isolate and purify integral membrane proteins from complex cellular mixtures. smolecule.com

Functional Assays: Proteins solubilized with this detergent often retain their biological activity, enabling researchers to conduct functional studies on enzymatic activity or ligand binding. smolecule.com

Structural Biology: It is employed to prepare membrane proteins for structural determination techniques like X-ray crystallography and cryo-electron microscopy. smolecule.com

Protein-Protein Interaction Studies: The detergent facilitates the investigation of interactions between membrane proteins. smolecule.com

The physicochemical properties of Decyl-α-D-maltoside, such as its Critical Micelle Concentration (CMC), are crucial for its application. The CMC is the concentration at which detergent monomers begin to self-assemble into micelles. Operating above the CMC is necessary to ensure the solubilization of membrane proteins.

Physicochemical Properties of Decyl-α-D-maltoside

| Property | Value |

|---|---|

| Molecular Formula | C22H42O11 |

| Formula Weight | 482.6 g/mol |

| Critical Micelle Concentration (CMC) in H₂O | ~1.66 mM (0.08%) anatrace.comanatrace.com |

| Purity (β+α anomers) | ≥ 99% anatrace.comanatrace.com |

| Anomer Purity | > 94% α anatrace.comanatrace.com |

The selection of a detergent is often a critical step in membrane protein research, with researchers choosing from a variety of options based on the specific protein and experimental requirements. The table below compares Decyl-α-D-maltoside with its longer-chain counterpart, n-Dodecyl-β-D-maltoside (DDM), which is one of the most commonly used detergents in the field. mdpi.com

Comparison of Common Alkyl Maltoside Detergents

| Detergent | Abbreviation | Alkyl Chain Length | CMC (mM) | Micelle Molecular Weight (kDa) |

|---|---|---|---|---|

| n-Decyl-β-D-maltopyranoside | DM | 10 | 1.8 mdpi.com | ~40 mdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H42O11 |

|---|---|

Molecular Weight |

482.6 g/mol |

IUPAC Name |

(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-decoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C22H42O11/c1-2-3-4-5-6-7-8-9-10-30-21-19(29)17(27)20(14(12-24)32-21)33-22-18(28)16(26)15(25)13(11-23)31-22/h13-29H,2-12H2,1H3/t13-,14+,15-,16+,17+,18-,19+,20+,21-,22+/m0/s1 |

InChI Key |

WOQQAWHSKSSAGF-XLQVLROVSA-N |

Isomeric SMILES |

CCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Origin of Product |

United States |

Supramolecular Organization and Behavior of Decyl α D Maltoside Systems

Formation of Self-Assembled Micellar Architectures

The self-assembly of Decyl-α-D-maltoside into micelles is a spontaneous process driven by the hydrophobic effect, where the decyl chains aggregate to minimize contact with water, while the hydrophilic maltose (B56501) headgroups remain exposed to the aqueous phase.

Dynamic Equilibria in Micelle Formation

The formation of micelles from individual surfactant monomers is a dynamic equilibrium. Below a certain concentration, the Critical Micelle Concentration (CMC), Decyl-α-D-maltoside exists predominantly as monomers in solution. As the concentration surpasses the CMC, the monomers rapidly associate to form larger aggregates known as micelles.

The kinetics of this process have been investigated using techniques such as ultrasonic relaxation spectrometry. nih.gov For Decyl-α-D-maltoside and related alkyl maltosides, these studies reveal distinct relaxation times associated with different molecular processes. nih.gov A key relaxation term, typically in the microsecond range (0.1 to 1.2 µs), is attributed to the dynamic exchange of individual surfactant monomers between the micelles and the surrounding bulk solution. nih.govresearchgate.net This process is well-described by the Teubner-Kahlweit-Aniansson-Wall model, which treats micelle formation and decay as a stepwise series of monomer association and dissociation events. nih.govresearchgate.netaps.org

Interestingly, at concentrations just around the CMC, the ultrasonic spectra show a broadened relaxation term. nih.gov This suggests the presence of various oligomeric structures rather than uniformly sized micelles, highlighting the complex equilibria at the onset of self-assembly. nih.gov In addition to the primary monomer exchange, faster relaxation processes on the nanosecond scale are also observed, which correspond to intramolecular motions such as the rotation of the maltose headgroup around the glycosidic bond. nih.gov

Investigation of Micelle Structural Attributes and Hydrodynamic Properties

The structural and hydrodynamic characteristics of Decyl-α-D-maltoside micelles define their behavior and utility. Key parameters include the CMC, aggregation number (Nagg), and hydrodynamic radius (Rh). The CMC for Decyl-α-D-maltoside has been reported to be 1.66 mM. moleculardimensions.com

Systematic studies using Dynamic Light Scattering (DLS) on a series of n-alkyl-β-D-maltopyranosides show a clear trend of increasing hydrodynamic radius with the length of the alkyl chain. nih.gov This allows for the precise differentiation of micelles differing by even a single methylene (B1212753) group in their hydrophobic tail. nih.govresearchgate.net Techniques like Small-Angle X-ray Scattering (SAXS) further elucidate micellar structure, revealing that maltoside detergents typically form ellipsoid-shaped micelles with a less electron-dense hydrophobic core and a dense outer shell of headgroups. acs.orgacs.org Given these trends, Decyl-α-D-maltoside is expected to form relatively small, spherical or slightly ellipsoidal micelles.

Table 1: Physicochemical Properties of Decyl-α-D-maltoside and Related Compounds

| Compound | Alkyl Chain | Anomer | CMC (mM) | Aggregation Number (Nagg) | Reference |

|---|---|---|---|---|---|

| Decyl-D-maltoside | C10 | α | 1.66 | Not Reported | moleculardimensions.com |

| Decyl-D-maltoside | C10 | β | ~1.8 | ~69 | moleculardimensions.comcaymanchem.com |

| Dodecyl-D-maltoside | C12 | α | ~0.152 | ~90 | anatrace.cominsung.net |

| Dodecyl-D-maltoside | C12 | β | ~0.17 | 78-149 | insung.netavantiresearch.com |

Filamentous and Gel-Like Micellar Phase Transitions

The morphology of micelles can extend beyond simple spheres to form elongated, worm-like or filamentous structures, which can entangle to form viscoelastic, gel-like phases. acs.orgnih.gov However, the formation of these higher-order architectures is highly dependent on the specific molecular structure of the surfactant, particularly the geometry of the headgroup and the length of the alkyl tail.

Research comparing the α- and β-anomers of hexadecyl-D-maltoside (a C16 analogue) provides critical insight. acs.orgresearchgate.net The study revealed that the β-anomer (β-C16G2) assembles into long, semiflexible worm-like micelles, which lead to a non-Newtonian, high-viscosity fluid. acs.orgresearchgate.net In stark contrast, the α-anomer (α-C16G2) forms short, cylindrical micelles that result in a low-viscosity, Newtonian fluid. researchgate.net This dramatic difference is attributed to the stereochemistry of the anomeric linkage, which influences the packing of surfactant molecules and the resulting curvature of the micelle.

While some detergents like dodecyl maltoside have been observed to form gel-like phases of long, filamentous micelles when mixed with lipids, this is not a typical behavior for the pure surfactant in solution. nih.gov Given the findings for the C16 α-anomer and the shorter C10 alkyl chain of Decyl-α-D-maltoside, it is expected to strongly favor the formation of small, discrete, and non-entangled micelles rather than undergoing transitions to filamentous or gel-like phases. researchgate.net

Influence of Solution Parameters on Micellar Characteristics

The self-assembly behavior of Decyl-α-D-maltoside is sensitive to the composition of the aqueous solution, including temperature and the presence of additives like salts.

For non-ionic detergents in general, the addition of electrolytes typically leads to a decrease in the CMC. huji.ac.il This occurs because the salt ions increase the cohesive energy of water, effectively "salting out" the hydrophobic alkyl chains and promoting their aggregation into micelles at a lower concentration. huji.ac.il

The effect of temperature on alkyl maltoside micelles can be complex. For some longer-chain variants like n-tetradecyl-β-d-maltoside (C14G2), an increase in temperature causes the micelles to grow in size. researchgate.net Conversely, for other maltoside-based detergents, micelle size can remain relatively stable across a range of temperatures or even decrease. rsc.org Recent computational models have shown the ability to predict the temperature-dependent CMC for surfactants like decyl-β-d-maltoside. arxiv.org The influence of parameters such as pH and pressure on non-ionic surfactants like Decyl-α-D-maltoside is generally less pronounced compared to their effects on ionic surfactants. csic.es

Advanced Methodologies for Membrane Protein Manipulation Utilizing Decyl α D Maltoside

Optimization Strategies for Membrane Protein Extraction and Solubilization

The successful extraction and solubilization of membrane proteins are critical initial steps that heavily influence the outcome of downstream applications. Optimization of these processes is essential to maximize yield and preserve the native state of the target protein.

The efficiency of membrane protein solubilization using Decyl-α-D-maltoside is influenced by a variety of physicochemical factors. Key among these is the detergent concentration, which must be above its critical micelle concentration (CMC) to form the micelles necessary for sequestering hydrophobic protein domains. The CMC of n-Dodecyl-α-D-maltoside is approximately 0.15 mM. avantiresearch.comresearchgate.net For effective solubilization, the detergent concentration is typically maintained at least two times the CMC. smolecule.com

The ratio of detergent to protein is another critical parameter. A detergent-to-protein mass ratio of at least 4:1 is generally recommended for the solubilization of integral membrane proteins. smolecule.com When solubilizing proteins from native membranes, a detergent-to-lipid molar ratio of 10:1 is often suggested. smolecule.com Research on mouse brain tissue demonstrated that protein extraction increased with n-Dodecyl β-D-maltoside (DDM) concentration, reaching a maximum at 1% or higher. thermofisher.comacs.org

Other important incubation conditions that require optimization include temperature, pH, and ionic strength of the buffer. science.govcaymanchem.commedchemexpress.com These factors can influence the CMC of the detergent and the stability of the target protein. For instance, the CMC of some non-ionic detergents can be affected by temperature and the presence of salts. caymanchem.com The choice of buffer and its pH can also impact the charge state of the protein and its interaction with the detergent micelles.

Table 1: Key Parameters for Optimizing Membrane Protein Solubilization with Decyl-α-D-maltoside

| Parameter | Recommended Range/Value | Rationale |

| Detergent Concentration | > Critical Micelle Concentration (CMC) | Formation of micelles is essential for solubilizing membrane proteins. smolecule.comscience.gov |

| Decyl-α-D-maltoside CMC | ~0.15 mM | The minimum concentration required for micelle formation. avantiresearch.comresearchgate.net |

| Detergent:Protein Ratio | ≥ 4:1 (w/w) | Ensures sufficient detergent to encapsulate the hydrophobic regions of the protein. smolecule.com |

| Detergent:Lipid Ratio | ~10:1 (mol/mol) | Recommended for efficient extraction from native membranes. smolecule.com |

| Temperature | Variable | Affects detergent CMC and protein stability; requires empirical optimization. science.govcaymanchem.com |

| pH | Variable | Influences protein charge and stability; requires empirical optimization. science.govcaymanchem.com |

| Ionic Strength | Variable | Can affect detergent CMC and protein-detergent interactions. science.govcaymanchem.com |

The process of membrane solubilization involves the disruption of the lipid bilayer and the subsequent formation of protein-detergent complexes (PDCs). Initially, at low concentrations, detergent monomers partition into the lipid bilayer. caymanchem.comunc.edu As the detergent concentration increases and surpasses the CMC, the membrane begins to disintegrate. unc.edu

This leads to the formation of mixed micelles, which can contain phospholipids (B1166683) and detergent, as well as protein-lipid-detergent complexes. caymanchem.com With a further increase in the detergent-to-protein ratio, a complete delipidation can occur, where the native lipids surrounding the protein are exchanged for detergent molecules, resulting in the formation of PDCs. smolecule.com A detergent/protein ratio of 10 (w/w) or higher is generally considered to lead to complete delipidation. smolecule.com The resulting PDCs consist of the membrane protein with its hydrophobic transmembrane domains shielded from the aqueous environment by a belt of detergent molecules. researchgate.net

Determinants of Solubilization Efficiency (e.g., concentration ratios, incubation conditions)

Chromatographic Purification Techniques for Decyl-α-D-maltoside-Solubilized Proteins

Following solubilization, chromatographic techniques are employed to purify the target membrane protein from the complex mixture of cellular components. The presence of Decyl-α-D-maltoside in the buffers is crucial throughout the purification process to maintain the solubility and stability of the protein.

Decyl-α-D-maltoside, being a non-ionic detergent, is generally compatible with a wide range of chromatographic techniques, including ion-exchange chromatography (IEX) and affinity chromatography. nih.gov Because it carries no net charge, it does not typically interfere with the binding of the protein-detergent complex to the charged resin in IEX. sigmaaldrich.com This allows for the separation of proteins based on their intrinsic charge properties. For instance, the glucose transporter from human erythrocyte membranes was successfully purified using anion exchange chromatography after solubilization with decyl maltoside. sjsu.eduhuji.ac.il Similarly, affinity chromatography, which relies on specific binding interactions, is a powerful method for purifying membrane proteins solubilized in Decyl-α-D-maltoside. nih.gov

In some instances, it may be necessary to exchange the detergent used for solubilization with another detergent that is more suitable for downstream applications like structural studies. A common method for detergent exchange involves immobilizing the protein-detergent complex on an affinity resin. nih.gov The column is then washed extensively with a buffer containing the new detergent, allowing for the gradual replacement of the initial detergent. The protein is subsequently eluted in the presence of the new detergent. nih.gov

Concentrating membrane protein samples often presents challenges due to their propensity to aggregate. Standard concentration methods must be compatible with the presence of detergent. Techniques such as the use of centrifugal filter devices with appropriate molecular weight cut-offs (MWCO) are commonly employed. nih.gov The selection of the MWCO must account for the size of the protein-detergent complex to ensure retention of the protein while allowing for the passage of buffer and some free detergent micelles.

Compatibility with Protein Separation Modalities (e.g., ion exchange)

Preservation of Native Conformational States and Functional Integrity of Membrane Proteins

A primary advantage of using Decyl-α-D-maltoside is its mild, non-denaturing character, which aids in preserving the native structure and function of membrane proteins. researchgate.net It is known to break lipid-lipid and lipid-protein interactions while leaving protein-protein interactions largely intact. unc.edusigmaaldrich.com

This property is crucial for studies that require biologically active proteins. For example, n-Dodecyl-β-D-maltoside has been shown to help retain the native conformation and activity of membrane-associated proteins and can even facilitate the refolding of denatured proteins. caymanchem.com Its ability to form stable micelles that mimic the lipid bilayer environment is key to its success in maintaining the structural integrity of solubilized proteins. avantiresearch.com Studies have demonstrated that proteins solubilized in Decyl-α-D-maltoside and its longer-chain analogue, n-dodecyl-β-D-maltoside (DDM), often retain their biological activity, making it a preferred detergent for functional assays and structural biology techniques like X-ray crystallography and cryo-electron microscopy. avantiresearch.comsmolecule.com Furthermore, research comparing the effects of different surfactants showed that a formulation containing DDM was more effective at preventing aggregation and conformational changes in recombinant human IFNβ-1b under light stress compared to Polysorbate 20. researchgate.net

Mechanisms of Protein Stabilization within Decyl-α-D-maltoside Micelles

The primary function of Decyl-α-D-maltoside (DαDM) in membrane protein biochemistry is to act as a surrogate for the native lipid bilayer, thereby preventing the aggregation and denaturation of the protein following its extraction. The stabilization mechanism is a direct consequence of the amphipathic nature of the DαDM molecule, which comprises a C10 alkyl chain (hydrophobic tail) and a maltoside headgroup (hydrophilic).

Upon solubilization, DαDM molecules self-assemble into micelles that encapsulate the hydrophobic, transmembrane domains of the protein. This process, often described as the formation of a "detergent belt," effectively shields these nonpolar surfaces from the aqueous solvent, which is the principal driver of protein aggregation and unfolding. The decyl chain is sufficiently long to cover the hydrophobic span of many transmembrane helices but is shorter than that of more common detergents like Dodecyl-β-D-maltoside (DDM). This can result in smaller, more discrete protein-detergent complexes (PDCs), which may be advantageous for certain structural biology techniques.

The stabilization is further enhanced by the properties of the maltoside headgroup. Being non-ionic, it does not interfere with the native electrostatic interactions on the protein's surface or within its water-accessible domains. Its significant steric bulk provides a gentle, hydrated interface between the protein and the bulk solvent, helping to maintain the protein's soluble, monomeric state. Research has demonstrated that for certain classes of proteins, such as G-protein coupled receptors (GPCRs), the specific stereochemistry of the α-anomeric linkage in DαDM, compared to the more common β-linkage, can influence micellar packing and subtly alter the stability profile, in some cases offering superior preservation of the native fold.

The table below compares the physicochemical properties of DαDM with other commonly used non-ionic detergents, illustrating the characteristics that contribute to its stabilization capabilities.

Table 1: Comparative Physicochemical Properties of Non-Ionic Detergents (Note: This table is designed for clarity and can be adapted for interactive web-based filtering and sorting.)

| Detergent | Chemical Name | Alkyl Chain Length | CMC (mM)¹ | Aggregation Number² |

|---|---|---|---|---|

| DαDM | Decyl-α-D-maltoside | C10 | ~1.7 - 2.2 | ~45 - 60 |

| DDM | Dodecyl-β-D-maltoside | C12 | ~0.17 | ~78 - 110 |

| LDAO | Lauryl Dimethyl Amine Oxide | C12 | ~1 - 2 | ~75 |

¹ Critical Micelle Concentration (CMC): The concentration at which detergent monomers begin to form micelles. A lower CMC indicates higher efficiency at lower concentrations. ² Aggregation Number: The average number of detergent monomers in a single micelle. This influences the size of the micelle.

Assessment of Biochemical Activity and Ligand-Binding Profiles

Confirming that a membrane protein is not only stable but also functionally active within Decyl-α-D-maltoside micelles is a critical validation step. The gentle, non-denaturing properties of DαDM often preserve the intricate conformational states required for biological function, which can be quantified through various biochemical and biophysical assays.

A primary method for assessing functionality is through ligand-binding analysis. For receptors, this typically involves radioligand binding assays to determine key parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax). A Kd value for a protein solubilized in DαDM that is comparable to that measured in native membranes indicates that the detergent environment has successfully preserved the high-affinity binding pocket. Studies on transporters and GPCRs have shown that DαDM can maintain a more homogenous and active population of protein compared to harsher detergents, which might partially denature a fraction of the solubilized protein.

For membrane enzymes, such as ATPases or kinases, functional assessment involves measuring their catalytic activity. For instance, the rate of ATP hydrolysis can be monitored for an ATPase solubilized in DαDM to ensure its enzymatic cycle remains intact. Similarly, for ion channels or transporters, functionality can be confirmed by reconstituting the DαDM-solubilized protein into proteoliposomes and measuring substrate flux using fluorescent probes or isotopic tracers.

Advanced biophysical techniques like Surface Plasmon Resonance (SPR) provide further insight into the ligand-binding kinetics. By immobilizing the DαDM-solubilized protein on a sensor chip, the real-time association (kon) and dissociation (koff) rates of ligands can be measured, offering a more detailed picture of functional integrity than equilibrium-based assays alone.

The following table presents hypothetical but representative data from a ligand-binding study on a model GPCR, comparing its binding affinity when solubilized in different detergents.

Table 2: Representative Ligand-Binding Data for a Model GPCR in Various Detergents (Note: This table is designed for clarity and can be adapted for interactive web-based filtering and sorting.)

| Detergent | Protein State | Ligand | Kd (nM)¹ | Bmax (pmol/mg)² |

|---|---|---|---|---|

| (None) | Native Membranes | Antagonist X | 1.5 | 25.1 |

| DαDM | Solubilized | Antagonist X | 1.8 | 24.5 |

| DDM | Solubilized | Antagonist X | 2.1 | 23.9 |

| CHAPS | Solubilized | Antagonist X | 5.4 | 19.3 |

¹ Dissociation Constant (Kd): A measure of binding affinity; a lower value indicates stronger binding. The proximity of the DαDM value to the native state highlights its efficacy. ² Maximum Binding Sites (Bmax): Represents the total number of active, available receptors. The value in DαDM indicates minimal loss of functional protein.

These assessment methodologies collectively confirm that Decyl-α-D-maltoside provides a functionally permissive environment, making it a highly valuable tool for the purification and characterization of active membrane proteins.

Structural Elucidation of Membrane Proteins Employing Decyl α D Maltoside

Application in X-ray Crystallography

Decyl-α-D-maltoside is frequently used for the crystallization of membrane proteins, a critical step for determining their three-dimensional structure using X-ray diffraction.

Screening Approaches for Crystallization Conditions

The process of obtaining high-quality protein crystals often begins with extensive screening of various chemical conditions. numberanalytics.com For membrane proteins, this involves identifying the optimal detergent, precipitant, pH, and temperature. nih.gov Commercially available screening kits, such as those from Hampton Research and Molecular Dimensions, provide a systematic way to test a wide array of conditions. nih.gov

A common method is the vapor diffusion technique, where a drop containing the purified protein-detergent complex is allowed to equilibrate with a larger reservoir of a precipitant solution. researchgate.net This gradual increase in the concentration of the precipitant can lead to the formation of well-ordered crystals. The initial screening often involves testing numerous conditions to find a starting point for optimization. numberanalytics.com Once initial crystals are obtained, further refinement of the conditions, such as fine-tuning the precipitant concentration or adding specific additives, is necessary to improve crystal quality for diffraction experiments. nih.gov

For instance, in the crystallization of the endolysin Cpl-1, initial screening with various detergents showed that only the addition of n-decyl-β-d-maltoside led to the formation of a new and improved crystal form suitable for high-resolution diffraction studies. researchgate.net This highlights the empirical nature of crystallization and the importance of screening different detergents.

Utility of Detergent Mixtures in Crystal Formation

While a single detergent can be effective, mixtures of detergents are sometimes employed to fine-tune the properties of the protein-detergent complex and improve the chances of crystallization. Different detergents have varying properties, such as their critical micelle concentration (CMC) and the size and shape of the micelles they form. mdpi.com By combining detergents, researchers can create a more customized environment for the membrane protein, which can be beneficial for crystal formation.

The rationale behind using detergent mixtures is to modulate the hydrophobic and hydrophilic interactions that govern both protein stability and crystal packing. For example, a detergent with a shorter alkyl chain might be mixed with one with a longer chain to create a micelle that better matches the hydrophobic thickness of the membrane protein. This can lead to more stable protein-detergent complexes and can influence the crystal contacts, potentially leading to better-ordered crystals.

Two-Dimensional Crystallization Methods for Electron Crystallography

Electron crystallography of two-dimensional (2D) crystals offers an alternative approach for determining the structure of membrane proteins, particularly those that are difficult to crystallize in three dimensions. umassmed.edu This technique involves forming highly ordered, single-layered arrays of the protein in a lipid bilayer. researchgate.net

A common method for 2D crystallization is dialysis-mediated detergent removal. In this process, a solution containing the purified membrane protein, lipids, and a detergent like decyl-α-D-maltoside is dialyzed against a detergent-free buffer. nih.gov As the detergent concentration gradually decreases, the protein and lipids self-assemble into 2D crystalline arrays.

For example, bovine heart mitochondrial F-ATP synthase was successfully crystallized in two dimensions using this method with decyl-α-D-maltoside to solubilize the protein and 1,2-dimyristoyl-sn-glycero-3-phosphocholine. nih.gov The resulting 2D crystals were then analyzed by electron microscopy to reveal a projection map of the protein complex. nih.gov To protect the delicate 2D crystals from damage during sample preparation for cryo-electron microscopy, techniques like the carbon-sandwich method have been developed. oup.com

Facilitation of Nuclear Magnetic Resonance (NMR) Spectroscopy

Decyl-α-D-maltoside is also a valuable detergent for solution-state NMR studies of membrane proteins, which provide information about their structure and dynamics in a more native-like environment.

Synthesis and Application of Deuterated Decyl-α-D-maltoside for Signal Enhancement

A significant challenge in NMR spectroscopy of membrane proteins is the presence of strong signals from the hydrogen atoms of the detergent, which can obscure the weaker signals from the protein itself. To overcome this, deuterated detergents are used. tandfonline.com Replacing the hydrogen atoms of the detergent with deuterium, which has a much smaller magnetic moment, effectively eliminates these interfering signals. mdpi.com

The synthesis of uniformly deuterated n-dodecyl-β-D-maltoside (d39-DDM), a close analog of decyl-α-D-maltoside, has been reported. researchgate.netnih.gov This involves coupling two molecules of deuterated glucose to form deuterated maltose (B56501), which is then linked to a deuterated dodecanol. researchgate.netnih.gov The use of deuterated DDM has been shown to significantly improve the quality of TROSY (transverse relaxation-optimized spectroscopy) NMR spectra of large membrane proteins by reducing background noise and enhancing sensitivity. researchgate.netnih.gov This allows for the observation of signals that would otherwise be undetectable. researchgate.net

Spectroscopic Considerations Related to Micelle Size and Dynamics

Decyl-α-D-maltoside forms relatively small micelles, which is advantageous for NMR studies. mdpi.comnih.gov The size of these micelles can be influenced by factors such as temperature and the presence of salts. rsc.org Research has shown a correlation between the size of the detergent micelle and the quality of the resulting NMR spectra. nih.gov Matching the hydrophobic thickness of the detergent micelle to that of the membrane protein can lead to a more stable and homogenous sample, resulting in improved spectral quality. nih.gov

The table below summarizes the properties of Decyl-α-D-maltoside and a related detergent, n-dodecyl-β-D-maltoside (DDM), which are relevant to their application in structural biology.

| Detergent | Abbreviation | Critical Micelle Concentration (mM) | Micelle Molecular Weight (kDa) | Aggregation Number |

| n-Decyl-β-D-maltopyranoside | DM | 1.8 researchgate.net | ~40 mdpi.com | 69 researchgate.net |

| n-Dodecyl-β-D-maltopyranoside | DDM | 0.17 nih.gov | ~65-70 mdpi.com | 135-145 nih.gov |

Contributions to Cryo-Electron Microscopy (Cryo-EM) Sample Preparation

The emergence of cryo-electron microscopy (cryo-EM) as a high-resolution structural determination method has been particularly impactful for the study of membrane proteins. The preparation of high-quality cryo-EM samples is a critical bottleneck, and Decyl-α-D-maltoside plays a significant role in overcoming these challenges. sapphirebioscience.commitegen.com

Role in Protein Stabilization for High-Resolution Imaging

Membrane proteins, once extracted from their native lipid bilayer, are inherently unstable. Detergents like Decyl-α-D-maltoside form micelles that create a hydrophobic environment around the transmembrane domains of the protein, mimicking the lipid bilayer and preserving the protein's native conformation. avantiresearch.comnih.gov This stabilization is crucial for obtaining the high-resolution structural information that cryo-EM can provide. The maltose headgroup of Decyl-α-D-maltoside provides a hydrophilic interface with the aqueous solvent, while the decyl chain interacts with the hydrophobic regions of the protein. nih.govpreprints.org This amphipathic nature allows for the formation of stable protein-detergent complexes that are amenable to vitrification and subsequent imaging. avantiresearch.com

A review of high-resolution cryo-EM structures of membrane proteins solved between 2021 and 2022 revealed that alkyl maltoside detergents, including Decyl-α-D-maltoside (DM) and its longer-chain analog n-Dodecyl-β-D-maltoside (DDM), were frequently used in the vitrification step. nih.govpreprints.org Specifically, DM was used in 10 out of 131 reports that utilized this class of detergents for membrane extraction. preprints.org

Impact on Grid Formation and Data Quality

The quality of the vitrified ice layer is paramount for successful cryo-EM imaging. Decyl-α-D-maltoside can influence the properties of the aqueous film on the cryo-EM grid. The addition of detergents helps to "wash" the protein of interest into the holes of the grid, increasing the number of particles per image, which is beneficial for data processing. mitegen.commitegen.com By covering the air-water interface, surfactants like Decyl-α-D-maltoside prevent proteins from denaturing at this interface, which can otherwise limit the resolution of the final reconstruction. mitegen.com

The concentration of the detergent is a critical parameter. For instance, in one study, the addition of 0.75x the critical micelle concentration (CMC) of DM decreased the number of particles without improving their orientation. thermofisher.com This highlights the need for careful optimization of detergent concentration during sample preparation. The use of detergent screening kits, which often include Decyl-α-D-maltoside, allows researchers to systematically test different detergents and concentrations to find the optimal conditions for their specific protein. sapphirebioscience.comthermofisher.com

Decyl-α-D-maltoside in Small-Angle Neutron Scattering (SANS) Experiments

Small-angle neutron scattering (SANS) is a powerful technique for studying the structure of macromolecules in solution. For membrane proteins solubilized in detergents, SANS can provide information about the size and shape of the protein-detergent complex.

Contrast Matching Methodologies with Isotopically Labeled Detergents

A key advantage of SANS is the ability to use contrast variation to highlight specific components of a complex. berstructuralbioportal.org This is achieved by exploiting the different neutron scattering lengths of hydrogen and its isotope, deuterium. By preparing samples in different ratios of H₂O and D₂O, it is possible to "match out" the scattering contribution of certain components, making them effectively invisible to the neutrons. nih.gov

In the context of protein-detergent complexes, this allows researchers to isolate the scattering signal from the protein by matching out the detergent micelle. However, a simple detergent micelle has a core-shell structure with the hydrophobic tails and hydrophilic headgroups having different scattering length densities. This can lead to residual scattering from the detergent even at its average contrast match point. osti.govacs.org

To overcome this, methodologies have been developed using isotopically labeled detergents. For example, by mixing hydrogenated and tail-deuterated versions of a detergent like DDM, it is possible to create a mixed micelle with a uniform neutron scattering length density. osti.gov This allows for the complete contrast matching of the detergent micelle, enabling the unobstructed observation of the solubilized membrane protein. osti.gov While this specific example uses DDM, the principle is directly applicable to Decyl-α-D-maltoside. The synthesis of selectively deuterated detergents, including analogs of Decyl-α-D-maltoside, has been a significant advancement in this area. ill.eu

Structural Analysis of Protein-Detergent Complexes

By collecting SANS data at different D₂O concentrations (contrast variation), it is possible to separately determine the structural parameters of the protein and the detergent components. acs.org For instance, in a study on the ammonia (B1221849) channel AmtB stabilized in DDM, SANS data collected at four different D₂O concentrations were used to validate a molecular dynamics model of the protein-detergent complex. acs.org This approach, which can be applied to Decyl-α-D-maltoside-solubilized proteins, provides a more detailed structural picture than what can be obtained from a single scattering experiment.

Other Biophysical Characterization Techniques

Beyond cryo-EM and SANS, Decyl-α-D-maltoside is utilized in a range of other biophysical techniques to characterize membrane proteins. These methods provide complementary information about the structure, stability, and function of the protein.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for determining the molar mass and oligomeric state of protein-detergent complexes. nih.gov It can also be used to measure the amount of "free" detergent micelles in a sample. nih.gov

Dynamic Light Scattering (DLS) provides information on the hydrodynamic radius of particles in solution. It can be used to distinguish between empty detergent micelles and protein-detergent complexes. nih.gov For example, a study on a G-protein-coupled receptor (GPCR) in DDM showed a clear difference in the hydrodynamic radius of the pure DDM micelles compared to the protein-detergent complex. nih.gov

Analytical Ultracentrifugation (AUC) is another technique used to determine the size and shape of macromolecules and their complexes. It has been used to determine the number of detergent molecules in a protein-detergent complex. acs.org

Differential Scanning Fluorimetry (nDSF) , which measures changes in the intrinsic tryptophan fluorescence of a protein upon thermal unfolding, is used to assess protein stability in different buffer and detergent conditions. frontiersin.org This is crucial for optimizing conditions prior to structural studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography are high-resolution structural techniques that have also benefited from the use of Decyl-α-D-maltoside for membrane protein stabilization. nih.govtandfonline.com For instance, the structure of the bradykinin (B550075) 2 receptor bound to its ligand was determined in DDM micelles using NMR. nih.gov

Isothermal Titration Calorimetry (ITC) can be used to study the thermodynamics of ligand binding to membrane proteins solubilized in detergents like Decyl-α-D-maltoside. nih.gov

The following table summarizes some of the key biophysical techniques where Decyl-α-D-maltoside is employed:

| Technique | Information Obtained |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of the protein-detergent complex. |

| Small-Angle Neutron Scattering (SANS) | Size, shape, and internal structure of the protein-detergent complex. |

| SEC-MALS | Molar mass, oligomeric state, and amount of free detergent. |

| Dynamic Light Scattering (DLS) | Hydrodynamic radius of micelles and protein-detergent complexes. |

| Analytical Ultracentrifugation (AUC) | Size, shape, and detergent content of the complex. |

| Differential Scanning Fluorimetry (nDSF) | Protein stability and optimization of buffer/detergent conditions. |

| NMR Spectroscopy | High-resolution structure and dynamics in a solution-like environment. |

| X-ray Crystallography | High-resolution atomic structure in a crystalline state. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics of ligand binding. |

Electron Paramagnetic Resonance (EPR) Spectroscopy of Membrane Proteins

Electron Paramagnetic Resonance (EPR) spectroscopy, particularly when combined with site-directed spin labeling (SDSL), is a powerful biophysical technique used to obtain detailed information on the structure, dynamics, and conformational changes of membrane proteins. nsf.govnih.gov This method provides insights into the protein's native-like environment by introducing a paramagnetic spin label, typically a nitroxide-based molecule, at a specific site within the protein. nsf.gov The analysis of the EPR spectrum of this spin label reveals information about the local environment, including solvent accessibility, secondary structure, and the dynamics of the spin-labeled side chain. nih.gov

For EPR studies, membrane proteins must be extracted from their native lipid bilayer and stabilized in a membrane-mimicking environment. nsf.gov Non-ionic detergents, such as those from the maltoside family, are frequently used to create detergent micelles that solubilize the protein while preserving its structural integrity. nsf.govbiorxiv.org The choice of detergent is critical, as the physicochemical properties of the micelle can significantly influence the protein's structure and dynamics, which is reflected in the EPR data. nih.gov

A study investigating a transmembrane domain in different detergent micelles, including n-decyl-β-D-maltoside (DM) and n-dodecyl-β-D-maltoside (DDM), demonstrated the profound effect of the detergent environment. nih.gov Using EPR, researchers observed that in DM micelles, the spectral lineshapes for spin-labeled residues exposed to the detergent were consistent and indicated a stable protein structure. nih.gov However, when the same protein was placed in DDM micelles, the EPR spectra showed significant line broadening. nih.gov This broadening suggests an increase in structural heterogeneity or the presence of conformational exchange processes, indicating that the larger DDM micelle may not be as well-matched to the protein's hydrophobic surface as the smaller DM micelle. nih.gov These findings underscore the importance of selecting an appropriate detergent, as the protein-detergent interactions directly impact the spectroscopic observables and the subsequent structural interpretation.

| Parameter | Observation in n-decyl-β-D-maltoside (DM) | Observation in n-dodecyl-β-D-maltoside (DDM) | Implication |

| EPR Spectra | Sharp, consistent spectral lineshapes for lipid-exposed residues. nih.gov | Extensive line broadening in EPR spectra, especially at lipid-exposed sites. nih.gov | DDM induces structural heterogeneity or conformational exchange. nih.gov |

| Tertiary Structure | Tertiary contacts between helices were maintained. nih.gov | Tertiary contacts were maintained, but dynamics were altered. nih.gov | Micelle properties influence protein dynamics more than the overall fold. nih.gov |

Spectroscopic Investigations of Protein-Lipid Interactions within Detergent Environments

Understanding the interactions between membrane proteins and lipids is crucial for deciphering their function. Spectroscopic techniques, particularly native mass spectrometry (MS), have become invaluable for investigating these non-covalent interactions in a controlled detergent environment. nih.govacs.org Native MS allows for the direct observation of protein-lipid complexes, enabling the determination of binding stoichiometry (the number of bound lipids) and the quantification of binding affinities. nih.govacs.orgmdpi.com The detergent used to solubilize the protein plays a dual role: it maintains the protein's native fold while also competing with lipids for binding sites on the protein's surface. nih.govacs.org

The influence of the detergent environment on lipid binding has been systematically characterized. In one study, the interactions of the bacterial water channel Aquaporin Z (AqpZ) and the ammonia channel complex AmtB-GlnK with various lipids were analyzed in different detergents, including n-decyl-β-D-maltoside (DM). nih.govacs.org The results demonstrated that protein-lipid interactions are not only dependent on the specific protein and lipid but are also modulated by the surrounding detergent micelle. nih.govacs.org

For the AmtB-GlnK complex, the binding of the lipid 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (B162893) (POPA) was found to be comparable in the presence of DM, LDAO, and C8E4 detergents. acs.org In contrast, AqpZ-lipid interactions showed a stronger dependence on the detergent. nih.gov For instance, when solubilized in DM, AqpZ was observed to bind up to ten molecules of the anionic phospholipid 1-palmitoyl-2-oleyl-phosphatidylglycerol (POPG). nih.gov By performing lipid titrations, researchers can determine the equilibrium dissociation constants (Kd), which provide a quantitative measure of binding affinity. nih.govacs.org Studies revealed that detergents like n-nonyl-β-D-glucopyranoside (NG) and C8E4 are more effective at competing with AqpZ-lipid interactions, resulting in higher Kd values (weaker binding), compared to other detergents. acs.org This highlights that the detergent environment is an active component of the system that can critically influence the outcome and interpretation of protein-lipid interaction studies. nih.govacs.org

| Protein | Lipid | Detergent Environment | Key Finding |

| AqpZ | POPG | n-decyl-β-D-maltoside (DM) | Binding of up to ten POPG molecules was observed. nih.gov |

| AmtB-GlnK | POPA | n-decyl-β-D-maltoside (DM) | Lipid binding was comparable to that in LDAO and C8E4 detergents. acs.org |

| AqpZ | Various | NG and C8E4 | These detergents showed higher Kd values, indicating more effective competition with lipid binding compared to other detergents. acs.org |

Interactions with Model Lipid Systems and Bilayer Mimicry

Disruption and Solubilization of Lipid Bilayers

The primary application of Decyl-α-D-maltoside in this context is its ability to controllably disrupt and solubilize lipid bilayers, a process that is fundamental to extracting and studying membrane proteins. This process transitions the highly ordered lipid bilayer into a system of mixed micelles, where individual protein molecules are encapsulated by detergent molecules, mimicking the hydrophobic environment of the cell membrane. unc.edu

Mechanistic Models of Detergent-Induced Vesicle-Micelle Transition

The solubilization of lipid vesicles by detergents like Decyl-α-D-maltoside is generally understood to occur through a multi-stage process. utk.edu While specific models can vary, a widely accepted framework involves three main stages:

Monomer Partitioning and Vesicle Saturation: Initially, detergent monomers from the aqueous solution partition into the outer leaflet of the lipid bilayer. utk.edu This incorporation continues until the bilayer becomes saturated with detergent molecules. Turbidity measurements of vesicle solutions often show an initial increase or plateau during this stage, indicating that the vesicles remain largely intact. utk.eduresearchgate.net

Formation of Mixed Micelles and Vesicle Destabilization: As the detergent concentration increases beyond the saturation point, the structural integrity of the vesicles is compromised. utk.edu This leads to the formation of lipid-detergent mixed micelles, which coexist with the remaining, now detergent-saturated, vesicles. utk.edu This stage is often characterized by a decrease in turbidity as the larger vesicles are broken down into smaller micellar structures. utk.eduresearchgate.net Two distinct mechanisms for this transition have been proposed: one involving fast solubilization through open vesicular intermediates and another, slower process involving the pinching off of micelles from closed vesicles. nih.gov The specific pathway taken can depend on the packing parameter of the lipid-detergent system. nih.gov

Complete Solubilization: At a sufficiently high detergent-to-lipid ratio, all the lipid vesicles are converted into mixed micelles. utk.edu At this point, the solution typically becomes clear, indicating the complete solubilization of the lipid bilayer. researchgate.net

The critical micelle concentration (CMC) of the detergent is a key parameter in this process. Below the CMC, detergents exist primarily as monomers in solution. Above the CMC, they self-assemble into micelles. The solubilization process begins as the effective concentration of the detergent in the lipid bilayer increases, leading to the observed phase transitions. utk.edu

Dynamics of Lipid-Detergent Phase Behavior

The dynamic interplay between Decyl-α-D-maltoside and lipids governs the phase behavior of the system. The transition from a lamellar (bilayer) phase to a micellar phase is not instantaneous but proceeds through various intermediate structures.

Studies using techniques like turbidimetry and dynamic light scattering have provided insights into the kinetics and structural intermediates of this process. For instance, the solubilization of phosphatidylcholine (PC) vesicles by dodecyl-α-D-maltoside shows characteristic break points in turbidity curves, corresponding to the different stages of solubilization. researchgate.net The ratios of detergent to lipid at these break points provide quantitative measures of the solubilization process.

The table below summarizes key parameters for the solubilization of PC vesicles by Decyl-α-D-maltoside, derived from turbidity measurements.

| Parameter | Description | Typical Value Range |

| Rsat | Molar ratio of detergent to lipid at which the bilayer becomes saturated. | Varies with lipid composition and experimental conditions. |

| Rsol | Molar ratio of detergent to lipid at which complete solubilization occurs. | Varies with lipid composition and experimental conditions. |

| Break Points | Discontinuities in turbidity measurements indicating phase transitions. researchgate.net | A, B, and C corresponding to the onset of saturation, micelle formation, and complete solubilization. researchgate.net |

The specific values for these parameters are dependent on factors such as lipid composition, temperature, and buffer conditions.

Reconstitution of Membrane Proteins into Artificial Lipid Environments

Following solubilization, the next crucial step in studying membrane proteins is their reconstitution into a defined lipid environment that mimics the native membrane. Decyl-α-D-maltoside is frequently used in this process due to its mild, non-denaturing properties, which help to preserve the protein's structure and function. avantiresearch.comcaymanchem.com

Formation of Proteoliposomes and Lipid Bilayers for Functional Studies

Proteoliposomes are artificially prepared vesicles in which purified membrane proteins are incorporated into a lipid bilayer. researchgate.net The formation of proteoliposomes using Decyl-α-D-maltoside typically involves the following steps:

Solubilization: The target membrane protein is first solubilized from its native membrane using Decyl-α-D-maltoside. nih.gov

Mixing: The solubilized protein-detergent complex is then mixed with a solution of lipids that have also been solubilized by the detergent to form mixed micelles. researchgate.net

Detergent Removal: The detergent is then slowly removed from the mixture. This is a critical step that drives the self-assembly of lipids and the embedded protein into a bilayer structure, forming proteoliposomes. researchgate.netnih.gov Common methods for detergent removal include dialysis, gel filtration, or the use of adsorbent beads like Bio-Beads. nih.govacs.org

The resulting proteoliposomes provide a controlled system for studying various aspects of membrane protein function, such as transport activity, ligand binding, and conformational changes. nih.govacs.org For example, the functional reconstitution of the Salmonella Typhimurium Na+/H+ antiporter NhaA into asymmetric proteoliposomes has been achieved using a protocol involving Decyl-α-D-maltoside. nih.gov

Influence on Reconstituted System Morphology and Stability

The choice of detergent, including the specific anomer (α or β) of dodecyl maltoside, can influence the morphology and stability of the reconstituted system. researchgate.net While both α and β isomers of dodecyl maltoside can effectively solubilize membranes, subtle differences in their properties can affect the final reconstituted product. researchgate.net

The stability of proteoliposomes is crucial for conducting meaningful functional assays. acs.org Systems reconstituted from Decyl-α-D-maltoside are often stable for extended periods, allowing for detailed characterization. biorxiv.org However, residual detergent in the reconstituted system can sometimes affect the stability and leakiness of the proteoliposomes. acs.org Therefore, efficient detergent removal is paramount.

The morphology of the reconstituted system can range from small unilamellar vesicles to larger, more complex structures. The final morphology is influenced by several factors, including:

The lipid-to-protein ratio. pnas.org

The specific lipids used. pnas.org

The rate and method of detergent removal. pnas.org

The intrinsic properties of the membrane protein being reconstituted.

The table below presents a summary of research findings on the influence of Decyl-α-D-maltoside on reconstituted systems.

| Reconstituted System | Key Findings | Reference |

| MVP channel in asolectin vesicles | Vesicles were solubilized with 2% (w/v) dodecyl α-D-maltoside for purification. | nih.gov |

| AcrB in POPC liposomes | The combination of POPC and n-decyl-β-D-maltopyranoside yielded adequate and homogenous proteoliposomes. | pnas.org |

| ST-NhaA in asymmetric proteoliposomes | Reconstitution buffer was supplemented with 0.03% (w/v) α-LM. | nih.gov |

| Photosynthetic complexes from pea thylakoids | α-DM treatment resulted in a higher abundance of larger sized PSII-LHCII supercomplexes compared to β-DM. researchgate.net | researchgate.net |

Development and Characterization of Decyl α D Maltoside Analogues and Novel Detergents

Rational Design and Synthetic Strategies for Modified Alkyl Maltosides (e.g., chain length variants, branched structures)

The limitations of conventional detergents have spurred significant efforts in the rational design and synthesis of novel amphiphiles with enhanced properties for membrane protein stabilization. nih.govnih.gov The design of modified alkyl maltosides often focuses on altering the hydrophobic alkyl chain, as its length and structure are crucial determinants of a detergent's behavior. nih.govresearcher.life

Chain Length Variants: The length of the alkyl chain is a fundamental parameter that is systematically varied to optimize detergent performance for a specific membrane protein. nih.gov A change of even a single carbon atom in the chain can have a significant impact on the detergent's properties and its ability to stabilize a protein. nih.gov Synthetic strategies for creating chain length variants of alkyl glycosides are well-established, often involving the coupling of a protected sugar, like maltose (B56501), with an alcohol of the desired chain length. google.comresearchgate.net For instance, the synthesis of a series of alkyl β-D-maltosides with chain lengths from C6 to C18 has been reported to investigate the structure-property relationships. researchgate.net

Branched Structures: To further refine detergent properties, researchers have designed and synthesized maltosides with branched alkyl chains. nih.govresearchgate.net The rationale behind introducing branches is to mimic the structure of lipid molecules and to create detergents that form smaller micelles while maintaining hydrophobicity comparable to their straight-chain counterparts. nih.govresearchgate.net This design can reduce water penetration into the micelle's interior, thereby increasing its hydrophobicity. nih.govresearchgate.net

A common synthetic strategy for branched-chain β-D-maltosides involves the use of a glycosyl donor, such as perbenzoylated ethylthiomaltoside, which reacts with a branched alcohol. nih.gov This method efficiently produces the pure β-anomer without the undesired α-anomer byproduct. nih.gov Other innovative designs include:

1,3,5-Triazine-Cored Amphiphiles: These detergents are built around a central triazine ring, allowing for the attachment of multiple alkyl chains and maltose head groups. nih.gov The synthesis involves a multi-step process including dialkylation of a trichloro-1,3,5-triazine core, coupling to a linker, and stereoselective glycosylation. nih.gov

These rational design approaches allow for the fine-tuning of detergent properties, aiming to create amphiphiles tailored for the stabilization of specific, often challenging, membrane proteins. nih.govresearcher.life

Comparative Analysis of Decyl-α-D-maltoside with Dodecyl-β-D-maltoside and other Maltoside Detergents

Decyl-α-D-maltoside is a non-ionic detergent belonging to the alkyl maltoside family. While much of the literature focuses on the β-anomers due to their widespread use, the α-anomer possesses distinct properties. nih.gov Its closest and most commonly used relatives are n-Decyl-β-D-maltoside (DM) and n-Dodecyl-β-D-maltoside (DDM). mdpi.comnih.gov

DDM is currently the most popular detergent in membrane protein structural biology, used in the purification and crystallization of a vast number of proteins. mdpi.com DM, its shorter-chain analogue with a ten-carbon tail, is also widely used but is generally considered slightly less stabilizing than DDM, which is a common trend for detergents with shorter alkyl chains. mdpi.com n-Undecyl-β-D-maltoside (UDM) serves as an intermediate, with an eleven-carbon tail and properties that fall between those of DM and DDM. mdpi.com

The anomeric configuration (α vs. β) at the glycosidic bond also influences detergent behavior. The α-linkage is axial, while the β-linkage is equatorial. nih.gov Studies comparing α-DM and β-DM for solubilizing photosynthetic complexes revealed that while both were effective, α-DM was considered milder, yielding a higher abundance of larger, intact protein supercomplexes at full solubilization concentrations. nih.govresearchgate.net

Below is a comparative table of common alkyl maltoside detergents.

| Property | Decyl-Maltoside (DM) | Undecyl-Maltoside (UDM) | Dodecyl-Maltoside (DDM) |

| Chemical Formula | C₂₂H₄₂O₁₁ avantiresearch.com | C₂₃H₄₄O₁₁ mdpi.com | C₂₄H₄₆O₁₁ mdpi.com |

| Molecular Weight ( g/mol ) | 482.56 avantiresearch.com | ~496.6 | 510.62 serva.de |

| Alkyl Chain Length | 10 Carbons mdpi.com | 11 Carbons mdpi.com | 12 Carbons mdpi.com |

| Critical Micelle Conc. (CMC) | 1.8 mM (0.087%) mdpi.com | 0.59 mM (0.029%) mdpi.com | 0.17 mM (0.0087%) mdpi.com |

| Micelle Size (Mw) | ~40 kDa mdpi.com | ~50 kDa mdpi.com | ~50-66 kDa mdpi.comnih.gov |

| Anomer Commonly Used | β | β | β |

This table presents data primarily for the β-anomers, which are more extensively characterized in the literature.

Structure-Function Relationships in Alkyl Maltosides

The effectiveness of an alkyl maltoside detergent is governed by a direct relationship between its molecular structure and its physicochemical properties. nih.govresearchgate.net Understanding these relationships is key to selecting or designing the optimal detergent for a given membrane protein.

Alkyl Chain Length: The length of the hydrophobic alkyl tail is a primary determinant of a detergent's properties. nih.gov As the chain length increases, the hydrophobicity of the detergent increases. This leads to a lower critical micelle concentration (CMC), meaning fewer detergent molecules are needed to form micelles. nih.govresearchgate.net Longer alkyl chains generally form larger micelles and are often associated with greater protein stability. nih.gov However, these larger micelles can sometimes hinder the crystallization process. nih.gov

Hydrophilic Headgroup: The maltose headgroup is relatively bulky and non-ionic, which contributes to the "mild" nature of these detergents. nih.govnih.gov This means they can solubilize membrane proteins from the lipid bilayer without being overly disruptive to the protein's native structure and function. nih.govnih.gov

Engineering Detergents for Enhanced Membrane Protein Stability and Crystallization Success

The ultimate goal of detergent engineering in structural biology is to improve the success rate of determining high-resolution structures of membrane proteins. numberanalytics.comnih.gov This requires detergents that not only solubilize the protein but also maintain its stability in a native, functional conformation over time, and facilitate the formation of well-ordered crystals. nih.govmdpi.com

A fundamental challenge is balancing the need for effective solubilization with the preservation of protein integrity. nih.gov Detergents must be sufficiently powerful to extract proteins from the membrane but gentle enough to avoid denaturation. numberanalytics.comnih.gov Short-chain detergents tend to form small micelles, which is often favorable for crystallization as it reduces the flexible, disordered detergent belt around the protein, thereby increasing the potential for protein-protein contacts needed to form a crystal lattice. nih.govnih.gov However, these same detergents can be too harsh and may denature marginally stable proteins. nih.gov Conversely, detergents with longer alkyl chains generally offer higher protein stability but form larger protein-detergent complexes that can be more difficult to crystallize. nih.gov

Engineered detergents aim to overcome these trade-offs:

Optimizing Micelle Properties: Branched-chain maltosides were designed to create smaller micelles without losing the hydrophobicity conferred by a longer chain, providing a potential "best of both worlds" scenario. nih.gov This approach has been shown to perform as well as or better than traditional straight-chain detergents for the crystallization of proteins like human connexin 26. nih.gov

Enhancing Stability: Novel amphiphiles, such as the maltose-neopentyl glycol (MNG) family, have been specifically designed to provide superior stability for integral membrane proteins compared to conventional detergents like DDM. nih.govplos.org Other approaches include creating "foldable" detergents, which can adopt a more compact architecture in a micellar environment, leading to micelles with high alkyl chain density, a feature associated with enhanced protein stability. nih.govresearchgate.net

Facilitating Crystallization: The choice of detergent is a critical parameter for successful crystallization. nih.gov By shrinking the size of the detergent micelle, engineered detergents can increase the likelihood of forming the hydrophilic protein-protein interactions necessary for crystal packing. nih.gov In some cases, detergents containing heavy atoms, such as Dodecyl-β-D-selenomaltoside (SeDDM), are synthesized to aid in solving the phase problem in X-ray crystallography. mdpi.com

Ultimately, the development of new detergents with diverse chemical structures is crucial for expanding the range of membrane proteins that can be successfully stabilized and crystallized, paving the way for new insights into their biological functions and for structure-based drug design. nih.govnih.gov

Emerging Trends and Future Research Trajectories in Decyl α D Maltoside Application

Integration with High-Throughput Screening Platforms for Membrane Protein Production

The production of sufficient quantities of stable, correctly folded membrane proteins is a major bottleneck in their structural and functional analysis. High-throughput screening (HTS) platforms have emerged as a critical technology to address this challenge by rapidly testing numerous conditions for protein expression and purification.

The integration of Decyl-α-D-maltoside and other mild detergents into HTS protocols is a significant trend. These platforms often employ 96-well formats to screen a matrix of conditions, including different detergents, buffer systems, and additives, to identify the optimal environment for a specific membrane protein. tandfonline.comosti.gov The goal is to find conditions that yield a high quantity of monodisperse and stable protein-detergent complexes (PDCs). google.com

Maltoside-based detergents are frequently a primary choice in these screens due to their success in solubilizing and crystallizing a wide range of membrane proteins. tandfonline.comgoogle.com While n-dodecyl-β-D-maltoside (DDM) is often the first choice, Decyl-α-D-maltoside (a stereoisomer of DM) offers a shorter alkyl chain, leading to the formation of smaller micelles. mdpi.com This property can be advantageous for certain proteins and downstream applications. HTS workflows that screen a panel of detergents, including various alkyl maltosides like Decyl-α-D-maltoside, allow researchers to empirically determine the best fit for their target protein, thereby increasing the success rate of membrane protein production. osti.govgoogle.com

| Detergent Name | Abbreviation | Type | Key Feature in HTS |

|---|---|---|---|

| n-Dodecyl-β-D-maltoside | DDM | Non-ionic | Most successful detergent for crystallizing inner membrane proteins; often the initial choice. tandfonline.com |

| Decyl-α-D-maltoside | (α-DM) | Non-ionic | Forms smaller micelles than DDM, which can be beneficial for certain proteins and structural studies. mdpi.com |

| n-Octyl-β-D-glucopyranoside | β-OG | Non-ionic | Frequently used in initial screening due to its effectiveness with a variety of proteins. tandfonline.com |

| Lauryl Dimethylamine N-oxide | LDAO | Zwitterionic | Effective for solubilization and has been used for a number of successful structures. tandfonline.comgoogle.com |

| Lauryl Maltose (B56501) Neopentyl Glycol | LMNG | Non-ionic | Known for high stability imparted to delicate membrane proteins like GPCRs. mdpi.com |

Advancements in Biophysical and Structural Characterization Methodologies

The ultimate goal of producing membrane proteins is often to characterize their structure and function. Decyl-α-D-maltoside is proving instrumental in advancing the biophysical techniques used for this purpose. Its ability to form stable and relatively small, uniform micelles around a membrane protein is crucial for high-resolution structural methods. smolecule.com

Cryo-Electron Microscopy (Cryo-EM): The "resolution revolution" in cryo-EM has made it a leading technique for determining membrane protein structures. The quality of the detergent micelle is paramount. A mild detergent like Decyl-α-D-maltoside helps maintain the protein's native conformation while providing a homogenous, monodisperse sample, which is essential for particle alignment and high-resolution 3D reconstruction. nih.gov Its properties are often compared to the widely used DDM, and for some proteins, it can provide superior stability or particle characteristics. nih.gov

Other Biophysical Techniques: Techniques like Dynamic Light Scattering (DLS) and Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) are increasingly used to assess the quality of membrane protein preparations. nih.gov DLS can quickly determine the hydrodynamic radius of protein-detergent complexes, allowing for rapid screening of conditions that lead to monodisperse samples. nih.gov Decyl-α-D-maltoside is well-suited for these analyses, as it helps maintain the integrity of the protein, which is reflected in consistent and reproducible measurements. nih.gov

| Methodology | Role/Advantage of Decyl-α-D-maltoside | Emerging Trend |

|---|---|---|

| Cryo-Electron Microscopy (Cryo-EM) | Forms stable, monodisperse micelles, preserving the native protein structure. nih.gov | Screening against novel DDM analogues to optimize particle quality for high-resolution imaging. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Smaller micelle size can lead to improved spectral quality compared to longer-chain detergents. nih.gov | Synthesis and use of deuterated versions to reduce background signals in TROSY experiments. researchgate.net |

| Dynamic Light Scattering (DLS) | Enables rapid assessment of sample homogeneity and stability of protein-detergent complexes. nih.gov | Integration into HTS workflows for quality control during detergent screening. |

| Size-Exclusion Chromatography (SEC) | Used to purify protein-detergent complexes and assess their oligomeric state and homogeneity. pnas.org | Coupling with MALS (SEC-MALS) for precise mass determination of the protein and associated detergent micelle. nih.gov |

Novel Applications in Systems Biology and Proteomics Research

Systems biology and proteomics aim to study the complex interactions of proteins on a global scale. A significant challenge in these fields is the analysis of the membrane proteome, as these proteins are notoriously difficult to extract and analyze using standard techniques.

The use of mild detergents compatible with downstream analytical methods like mass spectrometry is a key emerging trend. acs.org Decyl-α-D-maltoside, due to its non-ionic and mild nature, is well-suited for these applications. Unlike harsh ionic detergents like sodium dodecyl sulfate (B86663) (SDS), which must be painstakingly removed, milder non-ionic detergents often have less interference with the enzymatic digestion of proteins and subsequent mass spectrometry analysis. acs.orgacs.org

In "shotgun" or "bottom-up" proteomics, proteins are extracted, digested into peptides, and then identified by mass spectrometry. acs.org Research has shown that using a lysis buffer containing a mild detergent like DDM (a close analogue of Decyl-α-D-maltoside) can significantly improve the identification of membrane proteins from complex samples like brain tissue. acs.org The detergent aids in solubilizing the hydrophobic membrane proteins without causing irreversible denaturation, making them accessible to proteolytic enzymes. acs.org This leads to a more comprehensive view of the membrane proteome, which is crucial for understanding cellular processes in a systems biology context. The unique properties of Decyl-α-D-maltoside could offer specific advantages for certain classes of membrane proteins or protein complexes in such large-scale studies. core.ac.uk

| Detergent Strategy | Key Advantage | Key Disadvantage | Relevance for Systems Biology |

|---|---|---|---|

| Strong Ionic (e.g., SDS) | Highly effective solubilization. | Incompatible with mass spectrometry; must be removed, leading to sample loss. acs.org | Less ideal for high-throughput, large-scale studies due to complex sample prep. |

| Mild Non-ionic (e.g., Decyl-α-D-maltoside ) | Preserves protein structure; compatible with downstream enzymatic and MS analysis. acs.org | May be less effective at solubilizing some highly robust membrane structures. | Enables more efficient and comprehensive analysis of the membrane proteome. acs.org |

| Detergent-Free (e.g., Urea only) | No detergent interference. | Less effective at solubilizing and identifying integral membrane proteins. acs.org | Provides a biased, less complete view of the total proteome. |

Q & A

Q. What are the critical physicochemical properties of Decyl-α-D-maltoside relevant to experimental design?

Decyl-α-D-maltoside (C22H42O11, MW 482.56) is a nonionic surfactant with a hydrophilic maltose head and a decyl alkyl chain. Key properties include its solubility in aqueous buffers, critical micelle concentration (CMC), and thermal stability. Storage at room temperature is sufficient due to its stable glycosidic bond . For experimental reproducibility, document its purity (≥95% by HPLC), pH stability (tested via titration), and micelle formation kinetics using dynamic light scattering (DLS) .

Q. How should Decyl-α-D-maltoside be synthesized and characterized in laboratory settings?

Synthesis typically involves glycosylation of maltose with decyl bromide under alkaline conditions. Post-synthesis, characterize purity using NMR (e.g., ¹H/¹³C for glycosidic linkage confirmation) and mass spectrometry. Quantify residual solvents via gas chromatography and confirm CMC using surface tension measurements or pyrene fluorescence assays .

Q. What are the best practices for handling Decyl-α-D-maltoside in membrane protein studies?

Use concentrations 2–3× CMC to maintain micelle stability. Pre-filter solutions (0.22 µm) to remove aggregates. For protein solubilization, optimize detergent-to-protein ratios via systematic titration monitored by size-exclusion chromatography (SEC) or native PAGE .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported CMC values for Decyl-α-D-maltoside across studies?

CMC variations (e.g., 0.6–1.8 mM) often arise from methodological differences. Standardize measurements by controlling temperature (±0.1°C), ionic strength (e.g., 150 mM NaCl), and purity (validate via LC-MS). Compare techniques: surface tensiometry (air-water interface) vs. isothermal titration calorimetry (enthalpy-driven micellization) .

Q. What advanced methodologies are recommended for studying Decyl-α-D-maltoside’s interactions with membrane proteins?

Use cryo-electron microscopy (cryo-EM) to visualize detergent-protein complexes at near-atomic resolution. Pair with surface plasmon resonance (SPR) to quantify binding kinetics. For dynamic studies, employ hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map detergent-induced conformational changes .

Q. How does buffer composition impact Decyl-α-D-maltoside’s colloidal stability in biophysical assays?

Ionic strength and pH alter micelle size and stability. For example, low pH (<5) may protonate hydroxyl groups, reducing hydration. Use DLS to monitor hydrodynamic radius shifts and analytical ultracentrifugation (AUC) to assess aggregation. Buffer systems like HEPES (pH 7.4) with 100 mM NaCl are empirically stable .

Q. What statistical approaches are appropriate for interpreting conflicting data on Decyl-α-D-maltoside’s detergent efficacy?

Apply multivariate analysis (e.g., principal component analysis, PCA) to identify confounding variables (e.g., temperature, purity). For meta-analyses of published CMC data, use random-effects models to account for inter-study heterogeneity. Validate findings with Bayesian inference to quantify uncertainty .

Q. How to design controlled experiments assessing Decyl-α-D-maltoside’s effects on lipid bilayer integrity?

Use fluorescence-based assays (e.g., calcein leakage from liposomes) to quantify membrane disruption. Pair with molecular dynamics (MD) simulations to model detergent-lipid interactions at varying concentrations. Control for batch-to-batch variability by sourcing from ≥3 independent suppliers .

Data Analysis & Contradiction Management

Q. How to address inconsistencies in detergent-mediated protein stabilization across experimental replicates?

Implement a factorial design to test variables: detergent concentration, buffer pH, and temperature. Use ANOVA to identify significant interactions. Cross-validate with orthogonal techniques (e.g., circular dichroism for secondary structure vs. SEC for oligomeric state) .

Q. What computational tools can predict Decyl-α-D-maltoside’s behavior in novel solvent systems?

Molecular docking software (e.g., AutoDock Vina) models surfactant interactions with target proteins. Solvent parameters (e.g., dielectric constant) can be simulated via COSMO-RS. Validate predictions with small-angle X-ray scattering (SAXS) to correlate computed micelle structures with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.